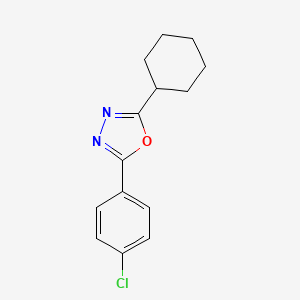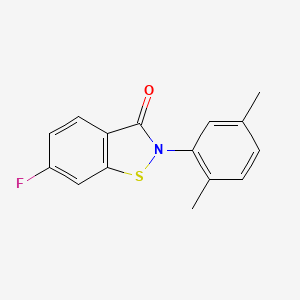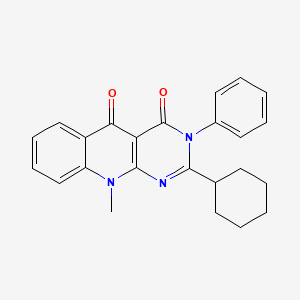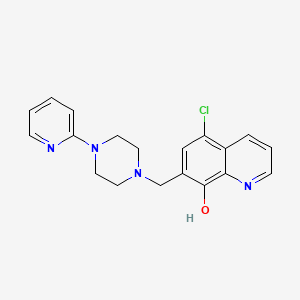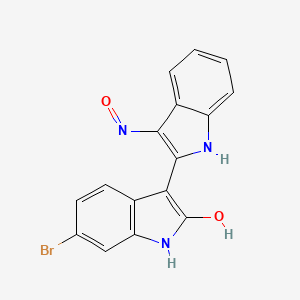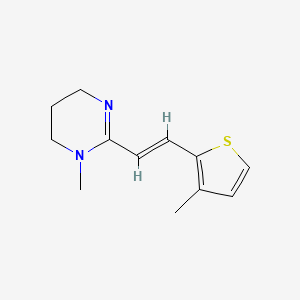
Morantel
Übersicht
Beschreibung
Morantel is an anthelmintic drug primarily used for the removal of parasitic worms in livestock. It is a tetrahydropyrimidine compound that affects the nervous system of worms by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition leads to the accumulation of acetylcholine, causing prolonged muscle contractions and paralysis of the worms, ultimately leading to their expulsion from the host .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Morantel is synthesized through a series of chemical reactions involving the condensation of 3-methylthiophene with other reagents. The process typically involves the following steps:
Condensation Reaction: 3-methylthiophene is reacted with an appropriate aldehyde to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the tetrahydropyrimidine ring structure.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but optimized for scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and cyclization reactions.
Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Morantel unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Thiophenringstruktur modifizieren.
Substitution: Substitutionsreaktionen können an den Stickstoff- oder Schwefelatomen im Tetrahydropyrimidinring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Morantel hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Tetrahydropyrimidinderivaten zu untersuchen.
Biologie: Wird in der Forschung an parasitären Nematoden eingesetzt, um deren Nervensystem zu verstehen und neue Anthelmintika zu entwickeln.
Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung von parasitären Infektionen beim Menschen untersucht.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Hemmstoff der Acetylcholinesterase wirkt, was zur Anhäufung von Acetylcholin an den neuromuskulären Synapsen führt. Dies führt zu anhaltenden Muskelkontraktionen und Lähmung der Würmer. Die molekularen Zielstrukturen von this compound sind die nikotinischen Acetylcholinrezeptoren an den Muskelzellen von Nematoden. Durch die Bindung an diese Rezeptoren induziert this compound eine spastische Lähmung und die Ausstoßung der Würmer aus dem Wirt .
Wirkmechanismus
Morantel exerts its effects by acting as an inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine at neuromuscular junctions. This causes prolonged muscle contractions and paralysis of the worms. The molecular targets of this compound include nicotinic acetylcholine receptors on the muscle cells of nematodes. By binding to these receptors, this compound induces spastic paralysis and expulsion of the worms from the host .
Vergleich Mit ähnlichen Verbindungen
Morantel ist eng verwandt mit anderen Anthelmintika wie Pyrantel, Oxantel und Levamisol. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und Spezifitäten:
Pyrantel: Ähnlich wie this compound, jedoch ohne die Methylgruppe am Thiophenring.
Oxantel: Enthält ein zusätzliches Sauerstoffatom in der Struktur.
Levamisol: Strukturell anders, wirkt aber auch auf nikotinische Acetylcholinrezeptoren.
Einzigartigkeit von this compound: Das einzigartige Merkmal von this compound ist das Vorhandensein einer Methylgruppe am Thiophenring, die seine Potenz und Spezifität für bestimmte parasitäre Nematoden erhöht .
Eigenschaften
IUPAC Name |
1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h4-6,9H,3,7-8H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPPWDVLBMNMB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=NCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048562 | |
| Record name | Morantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20574-50-9 | |
| Record name | Morantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20574-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morantel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020574509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morantel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NJ031HAX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B1676658.png)




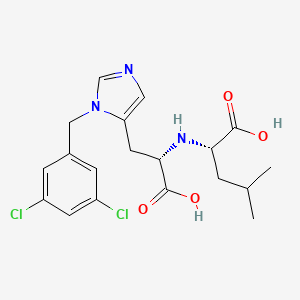
![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)
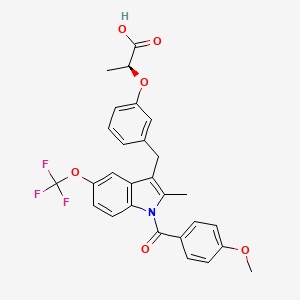
![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)
